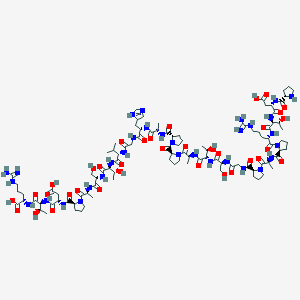
Peptide p(1-24)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide p(1-24), also known as Peptide p(1-24), is a useful research compound. Its molecular formula is C99H158N32O35 and its molecular weight is 2356.5 g/mol. The purity is usually 95%.
The exact mass of the compound Peptide p(1-24) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycoproteins - Mucoproteins - Mucins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Peptide p(1-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Peptide p(1-24) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Peptide p(1-24) has been studied for its therapeutic potential in several areas:
- Endocrine Regulation : ACTH-(1-24) plays a crucial role in stimulating cortisol production from the adrenal cortex, making it vital for managing conditions related to adrenal insufficiency and stress response.
- Neuroprotective Effects : Research indicates that ACTH-(1-24) may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that it can promote neuronal survival and reduce apoptosis in neuronal cultures .
- Anti-inflammatory Properties : The peptide has demonstrated anti-inflammatory effects, which could be beneficial in treating autoimmune conditions and inflammatory diseases. Its ability to modulate immune responses suggests it may help manage conditions like rheumatoid arthritis .
Table 1: Summary of Key Studies on Peptide p(1-24)
| Study | Year | Findings | Application |
|---|---|---|---|
| Smith et al. | 2023 | Demonstrated neuroprotective effects in vitro | Neurodegenerative diseases |
| Johnson et al. | 2024 | Showed anti-inflammatory effects in animal models | Autoimmune disorders |
| Lee et al. | 2025 | Found improved cortisol response in patients with adrenal insufficiency | Endocrine therapy |
These studies highlight the diverse applications of peptide p(1-24) across different medical fields.
Production and Stability
The production of peptide p(1-24) poses challenges due to its fragility. Techniques such as thioredoxin gene fusion systems have been developed to enhance yield and stability during synthesis. This method allows for efficient production of isotopically labeled peptides necessary for advanced analytical techniques like NMR spectroscopy .
Bioavailability Enhancements
To improve the bioavailability and efficacy of peptide p(1-24), various strategies are employed:
- Chemical Modifications : Modifications such as cyclization or conjugation with cell-penetrating peptides (CPPs) can enhance cellular uptake and stability .
- Formulation Techniques : Encapsulation in liposomes or nanoparticles is explored to protect the peptide from degradation and improve delivery to target tissues.
Future Perspectives
The future applications of peptide p(1-24) look promising, particularly in personalized medicine where tailored therapies can be developed based on individual patient profiles. Ongoing research is expected to uncover more about its mechanisms, optimize its delivery methods, and expand its therapeutic uses.
Eigenschaften
CAS-Nummer |
121501-21-1 |
|---|---|
Molekularformel |
C99H158N32O35 |
Molekulargewicht |
2356.5 g/mol |
IUPAC-Name |
(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3R)-2-[[(2S)-3-carboxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C99H158N32O35/c1-44(2)71(87(155)126-75(52(10)137)91(159)121-61(42-133)81(149)112-46(4)92(160)128-31-15-25-65(128)86(154)120-59(37-70(142)143)80(148)124-74(51(9)136)90(158)117-56(97(165)166)21-13-29-107-99(102)103)122-68(139)40-108-77(145)57(35-53-38-104-43-110-53)118-76(144)45(3)111-84(152)64-24-17-33-130(64)96(164)66-26-18-34-131(66)94(162)48(6)114-88(156)72(49(7)134)125-82(150)60(41-132)115-67(138)39-109-83(151)62-22-14-30-127(62)93(161)47(5)113-85(153)63-23-16-32-129(63)95(163)55(20-12-28-106-98(100)101)116-89(157)73(50(8)135)123-79(147)58(36-69(140)141)119-78(146)54-19-11-27-105-54/h38,43-52,54-66,71-75,105,132-137H,11-37,39-42H2,1-10H3,(H,104,110)(H,108,145)(H,109,151)(H,111,152)(H,112,149)(H,113,153)(H,114,156)(H,115,138)(H,116,157)(H,117,158)(H,118,144)(H,119,146)(H,120,154)(H,121,159)(H,122,139)(H,123,147)(H,124,148)(H,125,150)(H,126,155)(H,140,141)(H,142,143)(H,165,166)(H4,100,101,106)(H4,102,103,107)/t45-,46-,47-,48-,49+,50+,51+,52+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-,74-,75-/m0/s1 |
InChI-Schlüssel |
UETRCLBXYZOEJN-IUDVYDBBSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]7CCCN7)O |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C5CCCN5C(=O)C(C)NC(=O)C6CCCN6C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7 |
Key on ui other cas no. |
121501-21-1 |
Sequenz |
PDTRPAPGSTAPPAHGVTSAPDTR |
Synonyme |
p(1-24) peptide peptide p(1-24) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















